molecular formula C18H19N5OS B2990503 2-(benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034550-66-6

2-(benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No. B2990503
CAS RN: 2034550-66-6
M. Wt: 353.44
InChI Key: ATMQOASTULHUER-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, highlighting their potential in developing therapeutic agents with antioxidative properties (Chkirate et al., 2019).

Crystal Structures and Computational Studies

The unexpected synthesis of novel 2-pyrone derivatives, including compounds structurally related to the query chemical, has been explored. These compounds' crystal structures and computational studies provide insights into their potential applications in material science and molecular design (Sebhaoui et al., 2020).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against Spodoptera littoralis. This suggests the potential use of such compounds in developing new, effective insecticides (Fadda et al., 2017).

Bioactivity and Synthesis of Novel Acetamides

The synthesis and evaluation of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides and their bioactivity against bacteria and algae highlight their potential in pharmaceutical applications and as bioactive molecules (Yu et al., 2020).

Antimicrobial Agents

The development of thiophene, thienopyrimidine, and thienothiadiazine derivatives as potential antimicrobial agents indicates the applicability of these compounds in combating microbial resistance. This opens up new avenues for the synthesis of drugs targeting various microorganisms (Aly et al., 2011).

ACAT-1 Inhibitor for Cholesterol Management

The discovery of a clinical candidate, an aqueous-soluble ACAT-1 inhibitor, showcases the therapeutic potential of related compounds in treating diseases associated with ACAT-1 overexpression. This emphasizes the role of chemical synthesis in developing novel treatments for cholesterol management (Shibuya et al., 2018).

properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-23-15(9-16(22-23)17-11-19-7-8-20-17)10-21-18(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMQOASTULHUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

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